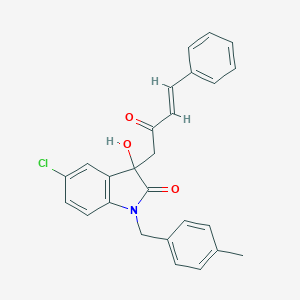![molecular formula C23H24N2O3 B272183 4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B272183.png)
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNK-IN-8 and is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).
作用機序
JNK-IN-8 works by inhibiting the activity of JNK, which is a key regulator of cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting JNK activity, JNK-IN-8 can induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
JNK-IN-8 has been shown to have a range of biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, JNK-IN-8 can induce cell cycle arrest and apoptosis, while in neurons, it can protect against oxidative stress and apoptosis. Additionally, JNK-IN-8 has been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of JNK-IN-8 is its high potency and selectivity for JNK, making it a valuable tool for studying the role of JNK in various cellular processes. However, JNK-IN-8 can also have off-target effects, particularly at higher concentrations, which can complicate data interpretation. Additionally, JNK-IN-8 is not suitable for use in vivo due to its poor solubility and bioavailability.
将来の方向性
There are several future directions for research on JNK-IN-8, including:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the potential use of JNK-IN-8 in combination with other cancer therapies, such as chemotherapy and immunotherapy.
3. Exploration of the role of JNK in other diseases, such as cardiovascular disease and diabetes, and the potential use of JNK-IN-8 in these contexts.
4. Development of new JNK inhibitors with improved selectivity and bioavailability for in vivo use.
Conclusion:
In conclusion, JNK-IN-8 is a potent and selective inhibitor of JNK that has shown promise in scientific research for its potential use in cancer and neurodegenerative disease therapies. While there are limitations to its use in lab experiments, JNK-IN-8 remains a valuable tool for studying the role of JNK in cellular processes and exploring new avenues for disease treatment.
合成法
The synthesis of JNK-IN-8 involves several steps, including the reaction of 4-bromo-1-butanol with 2-(4-propylphenyl)acetaldehyde to form the intermediate compound, which is then reacted with 3-(2-oxo-2-(4-propylphenyl)ethyl)indolin-2-one to form the final product. This synthesis method has been optimized and improved over the years, resulting in a highly pure and reliable product.
科学的研究の応用
JNK-IN-8 has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, JNK-IN-8 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
分子式 |
C23H24N2O3 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
4-[3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]indol-1-yl]butanenitrile |
InChI |
InChI=1S/C23H24N2O3/c1-2-7-17-10-12-18(13-11-17)21(26)16-23(28)19-8-3-4-9-20(19)25(22(23)27)15-6-5-14-24/h3-4,8-13,28H,2,5-7,15-16H2,1H3 |
InChIキー |
XHLMYWYBWPRKLG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O |
正規SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272122.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)